Sodium cacodylate

Description

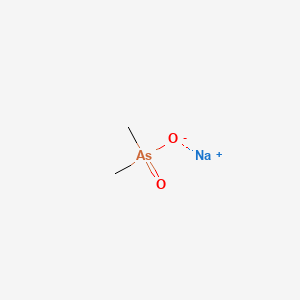

Sodium dimethylarsinate is the organic sodium salt of dimethylarsinate. It has a role as a buffer and a herbicide. It contains a dimethylarsinate.

Properties

CAS No. |

124-65-2 |

|---|---|

Molecular Formula |

C2H7AsNaO2 |

Molecular Weight |

160.99 g/mol |

IUPAC Name |

sodium;dimethylarsinate |

InChI |

InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5); |

InChI Key |

CZXGUGUKNDYHFE-UHFFFAOYSA-N |

SMILES |

C[As](=O)(C)[O-].[Na+] |

Isomeric SMILES |

C[As](=O)(C)[O-].[Na+] |

Canonical SMILES |

C[As](=O)(C)O.[Na] |

Appearance |

Solid powder |

Color/Form |

Colorless to light yellow Crystalline solid |

density |

greater than 1 at 68 °F (est) (USCG, 1999) >1 at 20 °C (solid) (est) |

melting_point |

140 °F 140° F for trihydrate. Liquifies in water of hydration at 140° F and becomes anhydrous at 284° F (EPA, 1998) 200.0 °C 200 °C |

Other CAS No. |

124-65-2 |

physical_description |

Sodium cacodylate appears as a white crystalline or granular solid with a slight odor. Toxic by ingestion, inhalation, and skin absorption. Used as a herbicide. |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in short chain alcohols; insoluble in diethyl ether. In water, 2X10+6 mg/l @ 25 °C. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arsicodile; Arsine oxide, hydroxydimethyl-, sodium salt; Arsinic acid, dimethyl-, sodium salt; Arsycodile; Arsysodila; Bolate; Bolls-eye; |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Cacodylate: A Technical Guide for Researchers

Introduction

Sodium cacodylate, the sodium salt of dimethylarsinic acid, is an organoarsenic compound with a significant history in both agriculture and scientific research.[1] While it was historically used as a herbicide, notably as a component of "Agent Blue" during the Vietnam War, its modern applications are predominantly in the laboratory.[1][2] For researchers, scientists, and drug development professionals, this compound is most recognized for its role as a highly effective biological buffer.[3] Its unique properties make it particularly valuable in sensitive applications such as electron microscopy, protein crystallization, and studies involving nucleic acids, where the presence of phosphate ions could interfere with experimental outcomes.[4][5][6]

This guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its use in a research setting. It includes detailed experimental protocols and safety information to ensure its proper and safe handling.

Chemical Structure and Properties

This compound is the sodium salt of cacodylic acid (dimethylarsinic acid).[1] Its chemical formula is C₂H₆AsNaO₂. The anhydrous form has a molecular weight of 159.98 g/mol , while the more common trihydrate form, (CH₃)₂AsO₂Na·3H₂O, has a molecular weight of 214.03 g/mol .[1]

The structure consists of a central arsenic atom bonded to two methyl groups and two oxygen atoms. One oxygen atom carries a negative charge, which forms an ionic bond with a sodium ion (Na⁺).

Physical and Chemical Properties

This compound is a white, crystalline or granular solid with a slight, garlic-like odor.[1][7] It is highly soluble in water and also soluble in alcohol, but insoluble in diethyl ether.[8][9] The trihydrate form liquefies in its own water of hydration at approximately 60°C and becomes anhydrous at 120°C.[8][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆AsNaO₂ (Anhydrous) C₂H₆AsNaO₂·3H₂O (Trihydrate) | [1] |

| Molecular Weight | 159.98 g/mol (Anhydrous) 214.03 g/mol (Trihydrate) | [1] |

| Appearance | White crystalline or granular solid | [1] |

| Odor | Slight garlic-like odor | [1][8] |

| Melting Point | Trihydrate liquefies at ~60°C; becomes anhydrous at 120°C | [8][10] |

| pKa (25 °C) | 6.27 - 6.29 | [1] |

| pH Buffering Range | 5.0 - 7.4 | [5][6] |

| pH of Aqueous Solution | 8.0 - 9.5 (100g/L) | [8][9] |

| Water Solubility | 2 g/mL (also reported as 100 mg/mL) | [4][8] |

| Ethanol Solubility | 400 mg/mL | [4] |

Synthesis of this compound

The commercial synthesis of this compound can be achieved through several methods. A historical method involves the reaction of arsenic trioxide with potassium acetate, which produces a mixture known as "Cadet's fuming liquid," containing cacodyl oxide [((CH₃)₂As)₂O].[2][8] This intermediate is then oxidized with mercuric oxide to yield cacodylic acid, which is subsequently neutralized with sodium hydroxide or sodium carbonate to produce this compound.[1][8]

A more modern commercial method involves the alkylation of a salt of methanearsonic acid with methyl chloride.[1]

References

- 1. This compound | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. em-grade.com [em-grade.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound [drugfuture.com]

- 9. This compound trihydrate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound trihydrate | 6131-99-3 [chemicalbook.com]

Sodium Cacodylate Trihydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of sodium cacodylate trihydrate, a critical buffering agent in biological and biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, applications, and a comprehensive experimental protocol for its use in tissue fixation for transmission electron microscopy (TEM).

Core Properties of this compound Trihydrate

This compound trihydrate is an organic arsenic compound valued for its buffering capacity, particularly in the preparation of fixative solutions for microscopy.[1][2] Its ability to maintain a stable pH is crucial for the preservation of cellular ultrastructure.[1][2]

Physicochemical Data

The key quantitative properties of this compound trihydrate are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆AsNaO₂·3H₂O | [3] |

| Molecular Weight | 214.03 g/mol | [4][5][6] |

| Appearance | White crystalline powder or granules | [1][5] |

| Melting Point | Liquefies at 60°C, becomes anhydrous at 120°C | [1][7] |

| Solubility | Soluble in water and alcohol; Insoluble in diethyl ether | [1][8] |

| pH Range (Buffering) | 5.1 - 7.4 | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6131-99-3 | [3][5][6] |

| PubChem CID | 23679059 | [4][5] |

| EC Number | 204-708-2 | [6] |

| UN Number | 1688 | [3][9] |

Applications in Research and Drug Development

This compound trihydrate is a versatile reagent with several applications in a laboratory setting:

-

Biological Buffer: It is extensively used to maintain pH in biological systems and biochemical assays.[5]

-

Electron Microscopy: As a component of fixative solutions, it is instrumental in preserving cellular structures for both transmission and scanning electron microscopy.[8]

-

Protein Crystallization: Its structural similarity to phosphate makes it a useful precipitant in protein crystallization studies.

-

Histology: It is employed in tissue preservation and staining procedures.[5]

Experimental Protocol: Tissue Fixation for Transmission Electron Microscopy (TEM)

The following section details the methodology for the preparation of a this compound buffer and its application in a standard tissue fixation protocol for TEM.

Preparation of 0.1 M this compound Buffer (pH 7.4)

A stock solution of 0.2 M this compound is first prepared, which is then diluted to the working concentration.

Materials:

-

This compound Trihydrate (MW: 214.03 g/mol )

-

Distilled water (dH₂O)

-

0.2 M HCl for pH adjustment

-

Volumetric flasks

-

pH meter

Procedure:

-

Prepare 0.2 M this compound Stock Solution: Dissolve 4.28 g of this compound trihydrate in 100 ml of dH₂O.[10]

-

Prepare 0.1 M this compound Buffer: Take 50 ml of the 0.2 M stock solution and add 50 ml of dH₂O to achieve a final volume of 100 ml.[11]

-

Adjust pH: Carefully adjust the pH of the buffer to 7.4 using 0.2 M HCl.[10]

-

Storage: The prepared buffer can be stored at 4°C for 2-3 months.[11]

Standard Tissue Fixation and Embedding Workflow for TEM

This protocol outlines the key steps for fixing and embedding biological tissue for subsequent analysis by TEM.

Methodology:

-

Primary Fixation: Immediately after dissection, immerse the tissue (no larger than 1 mm³) in a primary fixative solution containing 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M this compound buffer (pH 7.2).[12] Fixation can be carried out for 2-4 hours at room temperature or overnight at 4°C.[12][13]

-

Buffer Wash: Following primary fixation, wash the tissue three times for 10 minutes each with 0.1 M cacodylate buffer.[12] This step is crucial to remove excess fixative.

-

Post-Fixation: Post-fix the tissue in a solution of 1% osmium tetroxide with 1.5% potassium ferrocyanide in 0.1 M cacodylate buffer for 2 hours at room temperature.[12] This step enhances contrast and preserves lipids.

-

Water Wash: After post-fixation, wash the samples three times for 10 minutes each with MilliQ water to remove the post-fixation solution.[12]

-

Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations.[14]

-

Infiltration and Embedding: Infiltrate the dehydrated tissue with an appropriate resin and subsequently embed it.[14]

-

Polymerization: Polymerize the resin, typically in an oven, to create a solid block containing the tissue.

-

Sectioning: Cut ultrathin sections from the resin block using an ultramicrotome for TEM imaging.[12]

Safety Considerations

This compound trihydrate is toxic and a suspected carcinogen.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[15] All waste containing cacodylate must be disposed of according to institutional and regulatory guidelines.

References

- 1. This compound trihydrate | 6131-99-3 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound TRIHYDRATE - PCCA [pccarx.com]

- 4. This compound trihydrate | C2H12AsNaO5 | CID 23679059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound trihydrate - Cacodylic acid sodium salt trihydrate, Dimethylarsinic acid sodium salt [sigmaaldrich.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound trihydrate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. thomassci.com [thomassci.com]

- 10. ojs.srce.hr [ojs.srce.hr]

- 11. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of tissue for transmission electron microscopy ultrastructural analysis [protocols.io]

- 13. emunit.hku.hk [emunit.hku.hk]

- 14. web.path.ox.ac.uk [web.path.ox.ac.uk]

- 15. protocols.io [protocols.io]

The Enduring Legacy of Sodium Cacodylate: A Technical Guide to its Historical and Current Use in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular and subcellular imaging, the preservation of biological specimens in a near-native state is paramount. The choice of buffer in the primary fixation stages of electron microscopy is a critical determinant of the quality of ultrastructural preservation. Among the various buffers developed over the years, sodium cacodylate has carved a significant and enduring niche. Introduced in 1962 by Sabatini and his colleagues, it emerged as a valuable alternative to the commonly used phosphate buffers, addressing several of their key limitations.[1][2] This technical guide provides an in-depth exploration of the history, chemical properties, and practical applications of this compound in microscopy, with a particular focus on its role in preserving cellular structures for the detailed study of biological processes, including cellular signaling and enzyme localization.

A Historical Perspective: The Advent of an Arsenical Buffer

Prior to the 1960s, phosphate buffers were the standard in electron microscopy. However, their use was associated with certain drawbacks, most notably the tendency to form precipitates with cations like calcium, which are crucial for cellular integrity. Furthermore, the presence of excess phosphate could lead to the extraction of cellular components and damage to organelles.[1][2]

In a landmark 1962 paper, Sabatini, Bensch, and Barrnett introduced a range of aldehyde fixatives and systematically investigated the influence of different buffers on ultrastructural preservation. It was in this context that this compound [(CH₃)₂AsO₂Na], an organoarsenic compound, was proposed as a superior alternative. Their research demonstrated that cacodylate buffer offered excellent preservation of cellular morphology without the issue of phosphate precipitation.[1][2] Its ability to maintain a stable pH in the physiological range and its compatibility with aldehyde fixatives solidified its place in the microscopist's toolkit.

Chemical Properties and Advantages

This compound's utility as a buffer in microscopy stems from several key chemical properties:

-

Optimal Buffering Range: It has a pKa of 6.27, providing effective buffering in the physiologically relevant pH range of 5.0 to 7.4.[1][2]

-

Inertness to Aldehydes: Unlike amine-containing buffers such as Tris, this compound does not react with aldehyde fixatives like glutaraldehyde and formaldehyde. This ensures that the fixative's cross-linking efficiency is not compromised.

-

Prevention of Precipitation: It avoids the formation of precipitates with divalent cations, such as calcium and magnesium, which are often included in fixative solutions to stabilize membranes.

-

Inhibition of Enzymatic Activity: While primarily a buffer, it has been suggested that the arsenate component of cacodylate may have an inhibitory effect on certain enzymes, which could contribute to better overall preservation of the cellular architecture.[2]

Despite its advantages, the primary drawback of this compound is its toxicity due to its arsenic content. Consequently, it requires careful handling and disposal in accordance with laboratory safety protocols.

Quantitative Data for Microscopy Protocols

The following tables summarize the typical quantitative parameters for the use of this compound buffer in electron microscopy protocols.

| Parameter | Typical Value/Range | Notes |

| Concentration (Stock) | 0.2 M - 0.4 M | A higher concentration stock solution is typically prepared and then diluted to the working concentration. |

| Concentration (Working) | 0.05 M - 0.2 M | The most common working concentration is 0.1 M. |

| pH | 7.2 - 7.4 | Adjusted with HCl or NaOH to match the physiological pH of the specimen. |

| Osmolarity | Isotonic to Hypertonic | Often adjusted with sucrose or salts to be slightly hypertonic to the tissue to prevent swelling. |

| Component | Concentration | Purpose |

| This compound | 0.1 M | Buffering agent to maintain stable pH. |

| Glutaraldehyde | 2.0% - 2.5% | Primary fixative for cross-linking proteins. |

| Paraformaldehyde | 2.0% - 4.0% | Often used in combination with glutaraldehyde for faster penetration. |

| Calcium Chloride (CaCl₂) | 1-2 mM | Stabilizes cell membranes. |

| Sucrose | 2% - 5% | Adjusts osmolarity to prevent osmotic damage. |

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the preparation of biological samples for Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) using this compound buffer.

Protocol 1: Standard TEM Sample Preparation

This protocol is suitable for a wide range of tissues and cultured cells.

-

Primary Fixation:

-

Immediately immerse small tissue blocks (no larger than 1 mm³) or cell pellets in a primary fixative solution of 2.5% glutaraldehyde in 0.1 M this compound buffer (pH 7.2-7.4).

-

Fix for 1-2 hours at room temperature or overnight at 4°C.

-

-

Rinsing:

-

Wash the samples three times for 10-15 minutes each in 0.1 M this compound buffer. This step is crucial to remove excess fixative.

-

-

Post-fixation (Secondary Fixation):

-

Post-fix the samples in 1% osmium tetroxide (OsO₄) in 0.1 M this compound buffer for 1-2 hours at room temperature, protected from light. This step enhances contrast and preserves lipids.

-

-

Rinsing:

-

Wash the samples three times for 10 minutes each in 0.1 M this compound buffer.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.

-

-

Infiltration:

-

Infiltrate the samples with a mixture of ethanol and resin (e.g., Epon, Spurr's) in increasing resin concentrations.

-

-

Embedding and Polymerization:

-

Embed the samples in pure resin in embedding molds and polymerize in an oven at the temperature and time specified for the chosen resin.

-

Protocol 2: SEM Sample Preparation

This protocol is designed to preserve the surface morphology of samples.

-

Primary Fixation:

-

Fix samples in 2.5% glutaraldehyde in 0.1 M this compound buffer (pH 7.2-7.4) for 1-2 hours at room temperature.

-

-

Rinsing:

-

Rinse the samples three times for 10 minutes each in 0.1 M this compound buffer.

-

-

Post-fixation (Optional but Recommended):

-

For enhanced conductivity and to preserve finer surface details, post-fix in 1% osmium tetroxide in 0.1 M this compound buffer for 1 hour.

-

-

Rinsing:

-

Rinse the samples three times for 10 minutes each in distilled water.

-

-

Dehydration:

-

Dehydrate through a graded series of ethanol.

-

-

Drying:

-

Critical point dry the samples to prevent distortion from surface tension during air drying.

-

-

Mounting and Coating:

-

Mount the dried samples onto SEM stubs using conductive adhesive and sputter-coat with a thin layer of a conductive metal (e.g., gold, platinum).

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for TEM and the role of this compound in preserving cellular structures for the study of signaling pathways.

Applications in the Study of Signaling Pathways and Enzyme Localization

The exceptional ultrastructural preservation afforded by this compound buffer has made it instrumental in the study of dynamic cellular processes, including signal transduction and the localization of enzymatic activity.

Cellular Signaling and Apoptosis

The study of programmed cell death, or apoptosis, relies heavily on the clear visualization of characteristic morphological changes, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. These events are the culmination of complex signaling cascades. This compound-buffered fixatives are frequently employed in preparing apoptotic cells for electron microscopy, as they effectively preserve these delicate and transient structures, allowing researchers to correlate molecular signaling events with their ultrastructural consequences. For instance, in studies of the ErbB2 signaling pathway in breast cancer cells, cacodylate buffer has been used in the fixation protocol for correlative fluorescence and electron microscopy to map the distribution of the ErbB2 receptor.

Enzyme Histochemistry

The ability of this compound to provide excellent morphological preservation while potentially having a mild inhibitory effect on some enzymes has made it a useful buffer in enzyme histochemistry at the electron microscopic level. By preserving the cellular architecture, researchers can localize the sites of specific enzyme activity with high resolution. For example, cacodylate buffer has been used in protocols to localize enzymes such as polyphenoloxidase in plant cells and ATP-splitting enzymes on the surface of HeLa cells.[3] The inertness of the buffer ensures that it does not interfere with the cytochemical reaction used to detect the enzyme's activity.

Conclusion

Since its introduction over half a century ago, this compound has remained a cornerstone of sample preparation for electron microscopy. Its ability to provide excellent ultrastructural preservation, coupled with its compatibility with aldehyde fixatives and its prevention of ionic precipitation, has ensured its continued relevance in both research and diagnostic settings. While its toxicity necessitates careful handling, the superior quality of morphological detail it helps to achieve is often indispensable for elucidating complex cellular processes. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols surrounding the use of this compound is essential for obtaining high-quality, reliable data from electron microscopy, thereby advancing our understanding of cell biology, disease pathogenesis, and the mechanisms of drug action.

References

Cacodylate Buffer: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, properties, and applications of cacodylate buffer. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize buffers in their experimental workflows. The document details the chemical principles underlying its buffering capacity, compares it with other common buffer systems, and provides detailed protocols for its preparation and use, particularly in the context of electron microscopy.

Core Mechanism of Action

Sodium cacodylate, an organoarsenic compound, functions as a buffer by maintaining a stable pH in a solution.[1] Its buffering capacity stems from the equilibrium between its weak acid form, cacodylic acid ((CH₃)₂AsO₂H), and its conjugate base, the cacodylate ion ((CH₃)₂AsO₂⁻).[1] This equilibrium allows the buffer to neutralize both added acids and bases, thereby resisting significant changes in pH.

The buffering reaction can be summarized as follows:

-

Addition of Acid (H⁺): The cacodylate ion accepts a proton to form cacodylic acid, minimizing the decrease in pH.[1] (CH₃)₂AsO₂⁻ + H⁺ ⇌ (CH₃)₂AsO₂H

-

Addition of Base (OH⁻): Cacodylic acid donates a proton to neutralize the hydroxide ion, forming water and the cacodylate ion, thus preventing a sharp increase in pH.[1] (CH₃)₂AsO₂H + OH⁻ ⇌ (CH₃)₂AsO₂⁻ + H₂O

The effectiveness of a buffer is centered around its pKa, the pH at which the concentrations of the acidic and basic forms are equal. For cacodylic acid, the pKa is approximately 6.27.[2][3] This makes cacodylate buffer most effective in the pH range of 5.0 to 7.4.[2][4][5]

Properties and Comparison with Other Buffers

Cacodylate buffer offers several distinct advantages, particularly in specific research applications like electron microscopy. However, its inherent toxicity necessitates careful handling. A comparison with a commonly used buffer, phosphate buffer, is summarized below.

| Property | This compound Buffer | Phosphate Buffer | Rationale & Implications |

| pH Range | 5.0–7.4[2][3][4] | 5.8–8.0[3] | Both are effective within the physiological pH range. |

| pKa | 6.27[2][3] | 7.20[3] | Phosphate buffer has a pKa closer to physiological pH (~7.4), offering strong buffering capacity in that specific range.[3] |

| Interaction with Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Does not precipitate[3] | Forms precipitates with calcium, magnesium, and heavy metal ions[3] | This is a major advantage for cacodylate, especially in protocols where the presence of these ions is crucial for membrane stabilization.[3][6] |

| Reactivity with Aldehyde Fixatives | Does not react[2][3][4] | Can react with some aldehydes over time[3] | Cacodylate is preferred for electron microscopy when using glutaraldehyde fixatives as it is more stable and does not interfere with the fixation process.[3] |

| Toxicity | Contains arsenic; toxic and a potential carcinogen[3][7][8][9] | Non-toxic[3] | The arsenic content in cacodylate requires careful handling and specialized disposal protocols.[3] |

| pH Stability with Temperature Changes | More stable[3][6] | Less stable | Cacodylate offers good pH stability during fixation procedures that may involve temperature changes.[3] |

| Support for Microbial Growth | Does not support microbial growth[3] | Can support microbial growth[3] | The long shelf life of cacodylate is an advantage for storing prepared solutions.[3][9] |

| Cost | More expensive[3] | Low cost[3] | Phosphate buffers are more economical for large-scale or routine applications.[3] |

Key Applications

The unique properties of cacodylate buffer make it particularly well-suited for specific scientific applications:

-

Electron Microscopy: This is the primary application of cacodylate buffer.[1] It was introduced as an alternative to phosphate buffers to avoid the precipitation of phosphates with uranyl acetate stains and to prevent damage to cellular organelles like mitochondria from high phosphate concentrations.[2][4][10][11] Its non-reactivity with aldehyde fixatives like glutaraldehyde ensures better preservation of cellular ultrastructure.[2][3][4]

-

DNA and Protein Research: Cacodylate buffer is used in studies involving DNA and proteins, such as in electrophoretic mobility shift assays and protein crystallization.[5][12] Its chemical stability and non-reactive nature are advantageous in these contexts.[5]

Experimental Protocols

Accurate preparation of buffer solutions is critical for reproducible experimental results.

Preparation of 0.2 M this compound Stock Solution

Materials:

-

This compound trihydrate (Na(CH₃)₂AsO₂ · 3H₂O; MW: 214.03 g/mol )[13]

-

Deionized water (dH₂O)

-

pH meter

-

Volumetric flask

-

Stir plate and stir bar

Procedure:

-

To prepare a 0.2 M stock solution, dissolve 42.8 g of this compound trihydrate in 900 mL of dH₂O.[2]

-

Place the solution on a stir plate and stir until the powder is completely dissolved.

-

Calibrate the pH meter.

-

Adjust the pH of the solution to the desired value (e.g., 7.4) by slowly adding 0.2 M HCl.[2] For a 0.3M solution, approximately 1.4 ml of concentrated HCl is needed for 900 ml of solution.[13][14]

-

Transfer the solution to a 1 L volumetric flask and add dH₂O to bring the final volume to 1 L.

-

Verify the final pH.

Preparation of 0.1 M Cacodylate Buffer from Cacodylic Acid

Materials:

-

Cacodylic acid ((CH₃)₂AsO₂H; MW: 138.0 g/mol )

-

Sodium hydroxide (NaOH), 0.2 M

-

Deionized water (dH₂O)

-

pH meter

-

Volumetric flask

-

Stir plate and stir bar

Procedure:

-

Prepare a 0.2 M solution of cacodylic acid by dissolving 27.6 g in 1 L of dH₂O.

-

Prepare a 0.2 M solution of NaOH.

-

To 50 mL of the 0.2 M cacodylic acid solution, add 0.2 M NaOH dropwise while stirring and monitoring the pH until the desired pH is reached.[15]

-

Dilute the solution to a final volume of 100 mL with dH₂O to obtain a 0.1 M cacodylate buffer.[15]

Visualizing Workflows and Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Caption: A flowchart to guide the selection between cacodylate and phosphate buffers based on experimental needs.

Caption: Key stages in a typical Transmission Electron Microscopy (TEM) sample preparation workflow.

Safety Considerations

Cacodylate and its salts are toxic and potential carcinogens due to their arsenic content.[3][7][8][9] It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All work should be conducted in a well-ventilated area or a fume hood. Waste containing cacodylate must be disposed of according to institutional and governmental regulations for hazardous waste.[8][9]

Conclusion

Cacodylate buffer is a valuable tool in the researcher's arsenal, offering significant advantages in specific applications, most notably in electron microscopy. Its stability in the presence of divalent cations and its non-reactivity with aldehyde fixatives contribute to superior preservation of biological specimens. However, its toxicity necessitates stringent safety protocols. By understanding its mechanism of action, properties, and appropriate applications, researchers can effectively leverage cacodylate buffer to achieve high-quality, reliable experimental outcomes.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 3. benchchem.com [benchchem.com]

- 4. em-grade.com [em-grade.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cacodylat Buffer pH 7.4 [morphisto.de]

- 8. emsdiasum.com [emsdiasum.com]

- 9. scienceservices.eu [scienceservices.eu]

- 10. uvic.ca [uvic.ca]

- 11. em-grade.com [em-grade.com]

- 12. bostonbioproducts.com [bostonbioproducts.com]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of Sodium Cacodylate for Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium cacodylate, an organoarsenic compound, is a widely utilized buffer in biological and biomedical research, particularly in sample preparation for electron microscopy. Despite its utility, its inherent toxicity due to the presence of arsenic necessitates a thorough understanding of its safety and handling precautions. This guide provides a comprehensive overview of the essential safety protocols, toxicological data, emergency procedures, and the molecular mechanisms of its toxicity to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. The trihydrate form is most commonly used in laboratory settings.

| Property | Value | References |

| Chemical Name | Sodium dimethylarsinate | [1] |

| Synonyms | Cacodylic acid sodium salt, Sodium dimethyl arsenate | [2] |

| CAS Number | 124-65-2 (anhydrous), 6131-99-3 (trihydrate) | [3] |

| Molecular Formula | C₂H₆AsNaO₂ (anhydrous), C₂H₆AsNaO₂·3H₂O (trihydrate) | [2] |

| Molecular Weight | 159.98 g/mol (anhydrous), 214.03 g/mol (trihydrate) | [4] |

| Appearance | White crystalline or granular solid | [4][5] |

| Odor | Slight garlic-like odor | [5][6] |

| Melting Point | Becomes anhydrous at 120°C | [5] |

| Solubility | Soluble in water | [5] |

| pH | Basic solution in water | [5] |

Toxicological Data and Hazards

This compound is classified as highly toxic and a suspected human carcinogen. Exposure can occur through inhalation, ingestion, or skin contact.[4]

| Parameter | Value | Species | References |

| LD50 (Oral) | 644 mg/kg | Rat | [2] |

| LD50 (Oral) | 4 mg/kg | Mouse | [2] |

| LCLo (Inhalation) | >2,600 mg/m³/2h | Rat | [2] |

| OSHA PEL (as Arsenic) | 0.5 mg/m³ (8-hour TWA) | Human | [6] |

Hazard Statements:

Health Effects:

-

Acute Exposure: May be fatal.[5] Symptoms can appear within 30 to 60 minutes but may be delayed for several hours.[5] Initial effects may include headache, red-stained eyes, and a garlicky odor on the breath.[5] Other symptoms include intense thirst, muscle cramping, seizures, and shock.[5] It is corrosive to the skin, eyes, and mucous membranes.[5]

-

Chronic Exposure: Prolonged or repeated exposure can cause skin issues like bronzing, edema, and dermatitis.[2] It may also lead to damage of the liver, kidneys, and nervous system.[5]

Experimental Protocols for Toxicity Assessment

The toxicological data presented are typically derived from standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.

Methodology:

-

Principle: It is a sequential test where three animals of a single sex (typically females) are used in each step. The outcome of each step (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level, or stopping the test.

-

Animal Selection: Healthy, young adult rodents (usually rats) are used.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. Animals are fasted before dosing.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The classification is determined by the number of animals that die at specific dose levels. This method allows for the assignment to a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category.

Signaling Pathways of Toxicity

The toxicity of this compound (and its active component, dimethylarsinic acid - DMA) is mediated through complex cellular signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related pathways leading to apoptosis and potentially cancer.

Dimethylarsinic acid (DMA), the active metabolite, induces the generation of Reactive Oxygen Species (ROS), which are highly reactive molecules that can damage cellular components.[8] This oxidative stress activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including JNK, p38, and ERK1/2, while suppressing the pro-survival Akt pathway.[1][5] The activation of the MAPK pathway and suppression of the Akt pathway converge on the mitochondria, leading to the translocation of pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c.[1][9] Cytochrome c then activates the caspase cascade, a family of proteases that execute the final stages of apoptosis, or programmed cell death.[9] The ROS generated can also directly cause DNA damage, which, if not properly repaired, can lead to mutations and contribute to tumor promotion.[8]

Safe Handling and Storage Workflow

Adherence to a strict workflow is crucial for minimizing exposure risk.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification | References |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [1][10] |

| Skin Protection | Impervious gloves (e.g., nitrile), lab coat, and protective clothing to prevent skin contact. | [1][2][8] |

| Respiratory Protection | Use in a chemical fume hood.[7] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with a particle filter should be used.[1] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. | [5] |

| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. | [3] |

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.[2]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from entering waterways or sewers.[3]

-

Cleanup: Wear appropriate PPE, including respiratory protection.[2] For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[2] For liquid spills, absorb with an inert material (e.g., sand or earth) and place in a sealed container for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[2]

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.[1] Follow all federal, state, and local regulations for hazardous waste disposal.[7] Do not dispose of it in the regular trash or pour it down the drain.[3]

Conclusion

This compound is an invaluable tool for many research applications, but its significant health hazards demand the utmost respect and care in its handling. By adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks associated with this chemical and ensure a safe laboratory environment. A thorough understanding of its toxic properties and the implementation of a comprehensive safety culture are paramount for all personnel working with this compound.

References

- 1. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial metabolite of dimethylarsinic acid is highly toxic and genotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cancer induction by an organic arsenic compound, dimethylarsinic acid (cacodylic acid), in F344/DuCrj rats after pretreatment with five carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sodium Cacodylate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium cacodylate in water and ethanol. The information is curated for professionals in research and drug development who require precise data and methodologies for their work with this compound. This compound, an organic arsenic compound, is widely utilized as a buffer in biological and microscopy studies due to its effective pH range of 5.1-7.4.[1][2] Its solubility is a critical parameter for the preparation of stock solutions and experimental buffers.

Quantitative Solubility Data

The solubility of this compound in water and ethanol has been reported across various sources. The following tables summarize the available quantitative data to provide a clear and comparative overview. It is important to note that some variations in reported values may exist due to differences in experimental conditions, such as temperature and the form of this compound used (anhydrous vs. trihydrate).

Solubility in Water

| Solubility Value | Temperature | Form of this compound | Source(s) |

| ~100 g/L | 20 °C | Not Specified | [3] |

| 100 mg/mL | Not Specified | Trihydrate | [1][2] |

| 2 g/mL | Not Specified | Trihydrate | [1] |

| 2 x 10⁶ mg/L | 25 °C | Not Specified | [4] |

| 0.5 M | 20 °C | Trihydrate | [5][6][7] |

Solubility in Ethanol

| Solubility Value | Temperature | Form of this compound | Source(s) |

| 400 mg/mL | Not Specified | Trihydrate | [1][3] |

| 40 g/100 cc | 25 °C | Trihydrate | [4] |

Experimental Protocols

The following section details a generalized methodology for determining the solubility of this compound, based on common laboratory practices for solubility assessment and buffer preparation.

Protocol: Determination of Solubility by the Saturation Method

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (trihydrate or anhydrous)

-

Solvent (Deionized Water or Ethanol)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess is to ensure that the solution becomes saturated.

-

Place the container in a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Filter the supernatant using a syringe filter that is compatible with the solvent to remove any remaining suspended particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh an empty, dry container (e.g., a beaker or evaporating dish).

-

Transfer the known volume of the filtered, saturated solution to the pre-weighed container.

-

Evaporate the solvent in a drying oven at an appropriate temperature (e.g., below the decomposition temperature of this compound, which becomes anhydrous at 120°C) until a constant weight of the dried solute is achieved.[8]

-

Reweigh the container with the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/L, mg/mL, or molarity (M), based on the mass of the solute and the volume of the solvent used.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound in a research setting.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. This compound | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 0.1M buffer solution, pH 6.5 | CAS 6131-99-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound, 0.1M buffer soln., pH 6.8 | CAS 6131-99-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound trihydrate | 6131-99-3 [amp.chemicalbook.com]

- 8. This compound trihydrate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to Sodium Cacodylate Buffer: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium cacodylate buffer is a widely utilized buffering agent, particularly in the preparation of biological samples for electron microscopy. Its effectiveness stems from its suitable pKa, which allows for buffering in the physiological pH range, and its chemical inertness towards aldehyde fixatives. This guide provides a comprehensive overview of the this compound buffer system, including its physicochemical properties, detailed experimental protocols, and a visual representation of its chemical equilibrium and preparation workflow.

Core Physicochemical Properties

The buffering capacity of this compound is centered around the pKa of its conjugate acid, cacodylic acid ((CH₃)₂AsO₂H). This weak acid dissociates in water, establishing an equilibrium with its conjugate base, the cacodylate ion. The Henderson-Hasselbalch equation governs the relationship between the pH of the buffer, the pKa of cacodylic acid, and the ratio of the concentrations of the conjugate base to the weak acid.

The key quantitative parameters of the this compound buffer system are summarized below.

| Parameter | Value | Reference(s) |

| pKa of Cacodylic Acid | ~6.27 | [1][2][3] |

| Effective pH Buffering Range | 5.0 - 7.4 | [2][4][5] |

Chemical Equilibrium of this compound Buffer

The equilibrium between cacodylic acid and its conjugate base, the cacodylate ion, is the basis for its buffering action.

Experimental Protocols

Preparation of 0.1 M this compound Buffer

This protocol describes the preparation of a 0.1 M this compound buffer solution. The pH is adjusted using hydrochloric acid (HCl).

Materials:

-

This compound Trihydrate (Na(CH₃)₂AsO₂ · 3H₂O; M.W. = 214.03 g/mol )

-

Deionized water (ddH₂O)

-

0.2 M Hydrochloric acid (HCl) solution

-

pH meter

-

Volumetric flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Prepare a 0.2 M stock solution of this compound: Dissolve 4.28 g of this compound trihydrate in approximately 90 ml of deionized water in a beaker.[2] Stir until fully dissolved. Transfer the solution to a 100 ml volumetric flask and bring the final volume to 100 ml with deionized water.

-

pH Adjustment: To obtain a 0.05 M cacodylate buffer at a desired pH, mix 100 ml of the 0.2 M this compound stock solution with a specific volume of 0.2 M HCl, as indicated in the table below, and then add deionized water to a final volume of 400 ml.[2] For other molarities, the principle remains the same, with adjustments to the initial mass of this compound.

-

Alternative pH Adjustment: For a specific pH, such as 7.4, start with the dissolved this compound solution and slowly add concentrated HCl dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached.[6][7]

-

Final Volume Adjustment: After reaching the desired pH, transfer the solution to a volumetric flask and add deionized water to the final desired volume.

-

Sterilization and Storage: If required, the buffer can be filter-sterilized. Store the buffer solution at 4°C.

Table for pH Adjustment of 0.05 M Cacodylate Buffer: [2]

| Desired pH | ml of 0.2 M HCl per 100 ml of 0.2 M Cacodylate Stock |

| 5.0 | 94.0 |

| 5.6 | 78.4 |

| 6.0 | 59.2 |

| 6.4 | 36.6 |

| 6.8 | 18.6 |

| 7.0 | 12.6 |

| 7.2 | 8.4 |

| 7.4 | 5.4 |

Determination of Buffer Capacity

Buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the moles of an acid or base required to change the pH of one liter of a buffer solution by one unit.[8]

Materials:

-

Prepared this compound buffer solution

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Initial pH Measurement: Place a known volume (e.g., 50 ml) of the prepared this compound buffer into a beaker. Measure and record the initial pH.

-

Titration with Acid: Fill a burette with the standardized 0.1 M HCl solution. Add the acid in small increments (e.g., 0.5 ml). After each addition, stir the solution and record the pH. Continue the titration until the pH has dropped by at least one unit.

-

Titration with Base: Using a fresh 50 ml sample of the same buffer, repeat the titration process with the standardized 0.1 M NaOH solution. Continue adding the base in small increments until the pH has increased by at least one unit.

-

Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffer capacity can be calculated using the following formula:

β = (moles of H⁺ or OH⁻ added) / (ΔpH × Volume of buffer in L)[8]

Calculate the buffer capacity in the regions of the titration curve where the pH change is minimal.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the preparation and validation of a this compound buffer.

References

- 1. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 2. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 3. This compound | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. em-grade.com [em-grade.com]

- 6. researchgate.net [researchgate.net]

- 7. 0.3M this compound Buffer pH 7.4 Stock Solution Recipe: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. scribd.com [scribd.com]

- 10. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

- 11. remotelabs.asdlib.org [remotelabs.asdlib.org]

Navigating the Buffer Minefield: A Technical Guide to Safer and More Effective Alternatives to Sodium Cacodylates

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and drug development, maintaining a stable pH is paramount. For decades, sodium cacodylate has been a widely used buffer, particularly in electron microscopy, due to its excellent pH maintenance during fixation procedures.[1][2] However, its use is fraught with significant drawbacks, most notably its high toxicity due to the presence of arsenic, and its classification as a potential carcinogen.[1][3][4][5][6] This technical guide provides an in-depth exploration of viable alternatives to this compound, offering researchers safer and equally effective options for their experimental needs.

The Problem with this compound: A Necessary Move Towards Safer Alternatives

This compound's primary advantage lies in its stability and its inability to form precipitates with calcium ions, a common issue with phosphate buffers.[2][7] It also boasts a long shelf life and does not support microbial growth.[2][7] However, the presence of arsenic in its structure is a major concern.[1][4] Exposure to arsenic compounds can lead to a range of health issues, including skin irritation, respiratory problems, and an increased risk of cancer.[4][5][6] The disposal of cacodylate waste is also strictly regulated and expensive.[1][2] These significant health and environmental concerns necessitate a transition to safer alternatives.

A New Era of Buffering: The Rise of "Good's Buffers"

In the 1960s, Dr. Norman Good and his colleagues developed a series of zwitterionic buffers, now famously known as "Good's buffers," that revolutionized biological research.[8][9][10] These buffers were designed to meet a stringent set of criteria, including having a pKa value between 6 and 8, high water solubility, low permeability through biological membranes, and minimal interaction with metal ions.[9][10][11] Many of these buffers serve as excellent alternatives to this compound.

This guide will focus on three of the most prominent Good's buffers: HEPES , PIPES , and MES .

Quantitative Comparison of Buffer Alternatives

For a quick and easy comparison, the following table summarizes the key quantitative data for this compound and its recommended alternatives.

| Property | This compound | HEPES | PIPES | MES |

| pKa at 25°C | 6.27[7][12] | 7.48[8] | 6.76[8] | 6.15[8][13] |

| Effective pH Range | 5.0 - 7.4[7][12][14] | 6.8 - 8.2[8][15] | 6.1 - 7.5[8][16] | 5.5 - 6.7[13][16][17] |

| Molecular Weight ( g/mol ) | 159.98 (anhydrous) | 238.3 | 302.37 | 195.24 |

| ΔpKa/°C | - | -0.014 | -0.0085[18] | -0.011 |

| Metal Ion Binding | Minimal[2][7] | Minimal[19] | Minimal[16][19] | Minimal[16][19] |

| Toxicity | High (contains arsenic)[1][4][6] | Low[8] | Low[8] | Low[8] |

In-Depth Look at Key Alternatives

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

HEPES is one of the most widely used biological buffers, particularly in cell culture applications.[15][20] Its pKa of approximately 7.5 at 25°C makes it an excellent choice for maintaining physiological pH.[8]

Advantages:

-

Maintains pH well in the physiological range.[15]

-

Low toxicity to most cell lines.[8]

-

Minimal interference with most biological reactions.[21]

Disadvantages:

-

Can be toxic to some cells at high concentrations (>40 mM).[22]

-

Not suitable for use in CO2 incubators when used as the sole buffering agent.[22]

-

Can interfere with the Folin-Ciocalteu protein assay.[22]

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))

PIPES is another valuable Good's buffer with a pKa of around 6.8 at 25°C, making it suitable for a slightly more acidic physiological range.[8][23] It is often used in studies involving cytoskeletal components and for the fixation of plant cells for electron microscopy.[9][16]

Advantages:

-

Effective at a lower concentration than HEPES.[16]

-

Can be used as a direct replacement for cacodylate buffer in some applications.[16]

Disadvantages:

-

The free acid form has low solubility in water until the pH is raised.[16]

-

Not suitable for experiments involving oxidation-reduction reactions as it can form free radicals.[16]

MES (2-(N-morpholino)ethanesulfonic acid)

MES has a pKa of approximately 6.1 at 25°C, making it an ideal buffer for applications requiring a more acidic pH, such as in some enzyme assays and electrophoresis procedures.[8][13]

Advantages:

-

A good, non-toxic alternative to cacodylate, citrate, or malate buffers.[16]

-

Low ionic mobility and conductivity, making it suitable for chromatography and electrophoresis.[16]

Disadvantages:

-

Can be toxic to plants at concentrations higher than 10 mM.[16]

-

Its buffering capacity is limited to a more acidic pH range.

Experimental Protocols

Here are detailed methodologies for the preparation of stock solutions for the key buffer alternatives.

Preparation of 1 M HEPES Stock Solution (pH 7.5)

Materials:

-

HEPES (free acid) (MW: 238.3 g/mol )

-

Sodium hydroxide (NaOH), 10 N

-

Deionized water (dH₂O)

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1 L)

-

0.22 µm filter for sterilization

Procedure:

-

Weigh out 238.3 g of HEPES free acid and add it to a beaker containing 800 mL of dH₂O.[15][24]

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the HEPES is fully suspended.

-

Slowly add 10 N NaOH to the solution while monitoring the pH with a calibrated pH meter.[15]

-

Continue adding NaOH until the desired pH of 7.5 is reached.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.[15]

-

For sterile applications, filter the solution through a 0.22 µm filter.[22]

-

Store the stock solution at 4°C.[22]

Preparation of 1 M PIPES Stock Solution (pH 6.8)

Materials:

-

PIPES (free acid) (MW: 302.37 g/mol )

-

Sodium hydroxide (NaOH), 10 N

-

Deionized water (dH₂O)

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1 L)

-

0.22 µm filter for sterilization

Procedure:

-

Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 600 mL of dH₂O.[16]

-

Place the beaker on a magnetic stirrer and add a stir bar. The PIPES free acid will not dissolve readily.[16]

-

Slowly add 10 N NaOH to the suspension while stirring and monitoring the pH. The PIPES will begin to dissolve as the pH increases.[16][25]

-

Continue adding NaOH until the desired pH of 6.8 is reached and the solution is clear.[25]

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.[16]

-

For sterile applications, filter the solution through a 0.22 µm filter.[16]

-

Store the stock solution at 4°C.[16]

Preparation of 0.5 M MES Stock Solution (pH 6.0)

Materials:

-

MES (free acid) (MW: 195.24 g/mol )

-

Sodium hydroxide (NaOH), 10 N

-

Deionized water (dH₂O)

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1 L)

-

0.22 µm filter for sterilization

Procedure:

-

Weigh out 97.62 g of MES free acid and suspend it in 750 mL of dH₂O in a beaker.[16]

-

Place the beaker on a magnetic stirrer with a stir bar.

-

Adjust the pH to the desired value (e.g., 6.0) using 10 N NaOH while continuously monitoring with a calibrated pH meter.[17]

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to a final volume of 1 L.[16]

-

Sterilize the solution by passing it through a 0.22 µm filter.[26]

Visualizing Workflows: The Role of Buffers in Experimental Success

The choice of buffer is a critical step in many experimental workflows. The following diagrams, created using the DOT language, illustrate logical relationships and workflows where these buffers are commonly employed.

References

- 1. scienceservices.eu [scienceservices.eu]

- 2. emsdiasum.com [emsdiasum.com]

- 3. How dangerous is this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the side effects of this compound? [synapse.patsnap.com]

- 5. agarscientific.com [agarscientific.com]

- 6. nj.gov [nj.gov]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. grokipedia.com [grokipedia.com]

- 10. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 11. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 13. biochemazone.com [biochemazone.com]

- 14. em-grade.com [em-grade.com]

- 15. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. goldbio.com [goldbio.com]

- 17. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 18. benchchem.com [benchchem.com]

- 19. The families of biological buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 20. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 21. bostonbioproducts.com [bostonbioproducts.com]

- 22. HEPES Buffer Recipe | ENCO [enco.co.il]

- 23. benchchem.com [benchchem.com]

- 24. HEPES (1.0M, pH 7.5) [novoprolabs.com]

- 25. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 26. echemi.com [echemi.com]

A Historical and Technical Retrospective of Sodium Cacodylate in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once a component of the physician's armamentarium, sodium cacodylate, an organic arsenical compound, holds a significant place in the history of pharmacotherapy. Its use in the late 19th and early 20th centuries reflects the era's empirical approach to medicine and the ongoing search for effective treatments for a range of debilitating diseases. This technical guide provides an in-depth review of the historical use of this compound in medicine, focusing on its therapeutic applications, dosage regimens, and the contemporary understanding of its mechanism of action. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the historical context of drug discovery and the evolution of pharmacology.

Therapeutic Applications and Efficacy

This compound was employed in the treatment of a wide array of ailments, often as a general tonic or alterative, believed to improve appetite, induce weight gain, and impart a sense of well-being.[1] Its use was largely empirical, with physicians relying on clinical observation to gauge its effectiveness. The most common applications are summarized below.

Summary of Historical Therapeutic Applications and Reported Outcomes

| Therapeutic Area | Disease/Condition | Reported Outcomes | Citations |

| Infectious Diseases | Pulmonary Tuberculosis | Improvement in appetite, reduction of temperature, increase of weight. Considered a useful auxiliary medicine when combined with other treatments. | [1] |

| Malaria | Good results reported with subcutaneous administration. | [1] | |

| Syphilis | Good results reported with subcutaneous administration. | [1] | |

| Hematologic Disorders | Anemia & Chlorosis | Good results reported with subcutaneous administration. | [1] |

| Leukemia | Employed in treatment regimens. | [1] | |

| Dermatological Conditions | Chronic Skin Diseases | Cured several cases with oral administration. | [1] |

| Neurological and Psychiatric Conditions | Neurasthenia | Utilized in treatment. | [1] |

| Chorea | Utilized in treatment. | [1] | |

| Sciatica | Utilized in treatment. | [1] | |

| Insomnia | Found to be useful in a case report. | [1] | |

| Endocrine and Metabolic Disorders | Diabetes | Utilized in treatment. | [1] |

| Grave's Disease | Utilized in treatment. | [1] | |

| Oncology | Cancer & Sarcoma | Utilized in treatment. | [1] |

| Other | Plague | Found useful in mild cases, but not in severe ones. | [1] |

Quantitative Dosage and Administration Data

The administration of this compound was primarily through oral and subcutaneous routes. Dosages varied depending on the condition being treated and the physician's discretion. The historical use of the "grain" as a unit of measurement is converted here to milligrams for clarity (1 grain ≈ 64.8 mg).[2][3]

Historical Dosage and Administration of this compound

| Route of Administration | Dosage (Grains) | Dosage (Milligrams) | Frequency | Therapeutic Use | Citation |

| Oral | ½ grain | 32.4 mg | Thrice a day | Chronic Skin Diseases, Chronic Pulmonary Tuberculosis | [1] |

| Subcutaneous | ½ grain | 32.4 mg | Not specified | Tuberculosis, Anemia, Malaria, Syphilis | [1] |

| Subcutaneous | 3 grains | 194.4 mg | Every 3-4 days | General use as an auxiliary medicine | [1] |

Experimental and Clinical Protocols

Detailed experimental protocols from the early 20th century are scarce in the available literature. However, based on historical accounts, the following general procedures for the preparation and administration of this compound can be outlined.

Preparation and Administration Protocol for Subcutaneous Injection (Circa 1921)

Objective: To prepare a solution of this compound for subcutaneous injection for therapeutic purposes.

Materials:

-

This compound powder ((CH₃)₂AsO₂Na·3H₂O)

-

Sterile water for injection

-

Appropriate glassware for dissolution (e.g., sterile beaker or vial)

-

Filtration apparatus for sterilization (if available)

-

Syringe and needle for administration

Methodology:

-

Dosage Calculation: Determine the desired dose of this compound in grains and convert to milligrams (e.g., 3 grains = 194.4 mg).

-

Reconstitution: Aseptically weigh the calculated amount of this compound powder. Dissolve the powder in a sufficient volume of sterile water for injection to achieve the desired concentration. The salt is readily soluble in water.[1]

-

Neutrality: Ensure the resulting solution is neutral. Historical texts emphasize the importance of using a neutral salt for administration.[1]

-

Sterilization: While not explicitly detailed in all historical accounts, it is presumed that some form of sterilization, such as filtration or boiling of the solution, would have been employed to minimize the risk of infection. This compound does not disintegrate on boiling.[1]

-

Administration: The solution was administered subcutaneously using a syringe and needle. The injection was typically given every three to four days.[1]

Historical Perspective on the Mechanism of Action

The understanding of this compound's mechanism of action in the early 20th century was rudimentary and largely based on the observed physiological effects of arsenic compounds. The prevailing theory was that organic arsenicals like this compound were less toxic than inorganic forms and acted as a "prodrug," releasing a more active form of arsenic in the body.

It was believed that upon oral administration, this compound would break down in the body to release arsenious acid (As₂O₃).[1] This inorganic trivalent arsenic was considered the active therapeutic agent. The proposed, though not fully elucidated, downstream effects of arsenious acid were thought to involve a general stimulation of metabolic processes, leading to the observed improvements in appetite, weight, and overall well-being.

The historical understanding of the cellular and physiological effects of arsenicals can be visualized as a logical flow, from administration to the perceived systemic response.

Toxicology and Decline in Use

Despite its widespread use, the inherent toxicity of arsenic was a significant concern. It was noted that this compound should not be administered to patients with kidney disease as it is excreted by the kidneys and lungs.[1] The understanding of arsenic's toxic effects, including its potential for causing chronic poisoning and its carcinogenic properties, grew throughout the 20th century.[4] This increased awareness of its adverse effects, coupled with the development of more effective and safer medications, led to the gradual decline and eventual abandonment of this compound for most therapeutic purposes in mainstream medicine.

Modern Perspective and Conclusion

From a modern perspective, the historical use of this compound is a compelling case study in the evolution of pharmacology and toxicology. While its therapeutic benefits were likely modest and its risks substantial, its story underscores the persistent effort of early medical practitioners to combat disease with the limited tools at their disposal. The early theories about its mechanism of action, while simplistic, foreshadowed the later understanding of arsenicals' ability to interact with biological systems at a cellular level. Today, this compound's primary role has shifted from the clinic to the laboratory, where it is used as a buffering agent, particularly in electron microscopy.[5] This historical review serves as a reminder of the critical importance of rigorous scientific investigation, quantitative assessment of efficacy and toxicity, and a deep understanding of mechanism of action in the development of safe and effective medicines.

References

Methodological & Application

Application Note and Protocol: Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium cacodylate buffer is a widely used buffer system in biological and electron microscopy studies. Comprising cacodylic acid, a weak acid, and its conjugate base, this compound, it is particularly favored for its effective buffering capacity in the pH range of 5.0 to 7.4.[1] Its utility is prominent in procedures for fixing and preparing biological samples for electron microscopy, as it does not precipitate with many common fixatives or stains, such as osmium tetroxide.[1][2] However, users must exercise extreme caution as cacodylate and its derivatives are toxic organoarsenic compounds.[2][3] This document provides a detailed protocol for the accurate and safe preparation of a 0.1 M this compound buffer at a pH of 7.4.

Principle

The preparation of this buffer is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).[4][5][6]

Henderson-Hasselbalch Equation: pH = pKa + log₁₀([A⁻]/[HA])

For cacodylic acid, the pKa is approximately 6.27.[1] To achieve a final pH of 7.4, the ratio of the conjugate base (this compound) to the acid (cacodylic acid) must be adjusted accordingly. This protocol outlines the most common laboratory method: preparing a solution of the sodium salt (the conjugate base) and titrating with a strong acid (like HCl) to lower the pH to the desired value by converting a portion of the conjugate base into its corresponding weak acid.

Reagents and Equipment

3.1 Reagents

-

This compound Trihydrate (C₂H₆AsNaO₂ · 3H₂O)

-

Hydrochloric Acid (HCl), 0.2 M solution

-

Deionized or distilled water (ddH₂O)

3.2 Equipment

-

Analytical balance

-

Calibrated pH meter with electrode

-

Glass beaker (appropriate volume, e.g., 1 L or 2 L)

-

Volumetric flask (e.g., 1 L)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Pipettes

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves. Note: All handling of cacodylate powder should be performed in a certified chemical fume hood.

Quantitative Data Summary

The key quantitative parameters for the preparation of this buffer are summarized in the table below.

| Parameter | Chemical Name | Formula | Molar Mass ( g/mol ) | pKa (25°C) | Quantity for 1 L of 0.1 M Buffer |

| Conjugate Base | This compound Trihydrate | (CH₃)₂AsO₂Na · 3H₂O | 214.03[7][8][9] | N/A | 21.40 g |

| Weak Acid | Cacodylic Acid | (CH₃)₂As(O)OH | 138.00[10][11] | ~6.27[1] | N/A (Generated in situ) |

| Titrant | Hydrochloric Acid | HCl | 36.46 | N/A | As required to reach pH 7.4 |

Experimental Protocol

This protocol describes the preparation of 1 liter of 0.1 M this compound buffer, pH 7.4.

5.1 Preparation of 0.1 M this compound Solution

-

Safety First: Put on all required PPE (lab coat, gloves, safety glasses). Perform all weighing and handling of the this compound powder inside a chemical fume hood.

-

Weighing: Accurately weigh 21.40 g of this compound Trihydrate using an analytical balance.

-

Dissolving: Transfer the powder to a 1 L beaker containing approximately 900 mL of deionized water.

-

Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir at a moderate speed until the powder is completely dissolved.

5.2 pH Adjustment

-

Calibration: Calibrate the pH meter according to the manufacturer’s instructions using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the calibrated pH electrode into the this compound solution. Ensure the electrode tip is submerged but does not contact the spinning stir bar.

-

Acid Addition: While continuously monitoring the pH, slowly add 0.2 M HCl dropwise to the solution. The initial pH will be alkaline.

-

Equilibration: Allow the pH reading to stabilize after each addition of acid. Continue adding acid until the pH of the solution reaches 7.4 .

-

Caution: Add the acid very slowly as you approach the target pH to avoid overshooting it.

5.3 Final Volume Adjustment

-

Transfer: Carefully transfer the pH-adjusted buffer solution from the beaker into a 1 L volumetric flask.

-

Rinsing: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Bringing to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Final Mixing: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

-

Verification: Re-check the pH of the final buffer solution to confirm it is 7.4.

Visualization of Experimental Workflow

Caption: Workflow for preparing 0.1 M this compound buffer (pH 7.4).

Storage and Stability

Store the prepared buffer in a clearly labeled, sealed container at 4°C. The solution is stable for several months when stored properly.[12] Visually inspect for any signs of microbial growth or precipitation before use. If any cloudiness appears, discard the solution and prepare a fresh batch.

Safety Precautions

-

High Toxicity: Cacodylic acid and its salts are toxic and carcinogenic organoarsenic compounds.[2][3] They are harmful if ingested, inhaled, or absorbed through the skin.

-

Handling: Always handle solid this compound in a chemical fume hood to prevent inhalation of the powder. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves at all times.

-

Waste Disposal: Dispose of all cacodylate-containing waste (unused buffer, contaminated labware) according to your institution's hazardous waste disposal guidelines for arsenic compounds. Do not pour down the drain.

References

- 1. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 2. This compound | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - CACODYLIC ACID [extoxnet.orst.edu]

- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. This compound trihydrate | C2H12AsNaO5 | CID 23679059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, trihydrate, ≥98% 6131-99-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 11. scbt.com [scbt.com]

- 12. BUFFERS [ou.edu]

Application Notes and Protocols for Sodium Cacodylate Buffer in Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals